4-(2-Methoxyphenyl)-4-oxobutyronitrile

Beschreibung

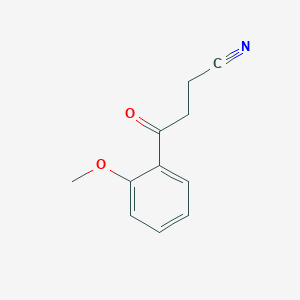

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDPMHCJJPNPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542227 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113522-19-3 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Methoxyphenyl)-4-oxobutyronitrile

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 4-(2-Methoxyphenyl)-4-oxobutyronitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the Friedel-Crafts acylation of 2-methoxyanisole (veratrole) with succinic anhydride to yield the key intermediate, 4-(2-methoxyphenyl)-4-oxobutanoic acid. The subsequent conversion of the carboxylic acid moiety to a nitrile is achieved through a reliable two-step sequence involving the formation of a primary amide followed by dehydration. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of this compound

This compound is a bespoke chemical entity with significant potential in the synthesis of complex heterocyclic systems. Its bifunctional nature, possessing both a keto group and a nitrile, allows for a diverse range of subsequent chemical transformations. This makes it an attractive starting material for the construction of novel molecular scaffolds for drug discovery programs. The 2-methoxyphenyl moiety is a common feature in many biologically active compounds, and its incorporation into a flexible butyronitrile framework provides a versatile platform for the exploration of new chemical space.

The synthetic pathway detailed herein is designed to be both logical and practical for a laboratory setting, prioritizing the use of readily available starting materials and well-established chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in two distinct stages:

-

Stage 1: Friedel-Crafts Acylation to construct the carbon skeleton and introduce the keto-acid functionality.

-

Stage 2: Conversion of the Carboxylic Acid to a Nitrile via an amide intermediate.

This strategic division allows for the isolation and purification of the key intermediate, 4-(2-methoxyphenyl)-4-oxobutanoic acid, ensuring the final product is of high purity.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-(2-Methoxyphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The foundational step in this synthesis is the Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds with an aromatic ring.[1][2] In this case, 2-methoxyanisole (veratrole) is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[2] The electron-rich aromatic ring of 2-methoxyanisole then acts as a nucleophile, attacking the acylium ion.

A critical consideration in the acylation of substituted benzenes is regioselectivity. In the case of 2-methoxyanisole, both methoxy groups are ortho-, para-directing and activating. The acylation is expected to occur predominantly at the position para to one of the methoxy groups and ortho to the other, which is the 4-position of the aromatic ring. This is due to both electronic and steric factors. The para position is sterically less hindered and electronically activated, leading to the preferential formation of the desired 4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid. For the synthesis of the target 4-(2-methoxyphenyl) derivative, the use of 2-methoxyanisole is a strategic choice to direct the acylation to the desired position.

Caption: Mechanism of the Friedel-Crafts acylation of 2-methoxyanisole.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Methoxyanisole | 138.16 | 1.0 |

| Succinic Anhydride | 100.07 | 1.1 |

| Anhydrous Aluminum Chloride | 133.34 | 2.2 |

| Dichloromethane (DCM) | - | Solvent |

| Hydrochloric Acid (conc.) | - | Work-up |

| Water | - | Work-up |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq.) and dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve succinic anhydride (1.1 eq.) in dry dichloromethane.

-

Slowly add the succinic anhydride solution to the stirred aluminum chloride suspension via the dropping funnel.

-

After the addition is complete, add 2-methoxyanisole (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Stage 2: Conversion of Carboxylic Acid to Nitrile

The transformation of the carboxylic acid group of 4-(2-methoxyphenyl)-4-oxobutanoic acid into a nitrile is efficiently carried out in a two-step sequence: formation of the primary amide followed by dehydration.

Step 2a: Synthesis of 4-(2-Methoxyphenyl)-4-oxobutanamide

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia or an ammonia equivalent.

4.1.1. Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-(2-Methoxyphenyl)-4-oxobutanoic Acid | 208.21 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 |

| Dichloromethane (DCM) | - | Solvent |

| Ammonium Hydroxide (conc.) | - | Reagent |

Procedure:

-

In a round-bottom flask, dissolve 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq.) in dry dichloromethane.

-

Add thionyl chloride (1.2 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Carefully add the crude acyl chloride to a stirred solution of concentrated ammonium hydroxide at 0 °C.

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 4-(2-methoxyphenyl)-4-oxobutanamide.

Step 2b: Dehydration of 4-(2-Methoxyphenyl)-4-oxobutanamide to this compound

The final step of the synthesis involves the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) or oxalyl chloride being common and effective choices.[3][4][5]

4.2.1. Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-(2-Methoxyphenyl)-4-oxobutanamide | 207.22 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 |

| Pyridine or Triethylamine | - | Base/Solvent |

Procedure:

-

In a flame-dried round-bottom flask, suspend 4-(2-methoxyphenyl)-4-oxobutanamide (1.0 eq.) in an excess of pyridine or triethylamine, which can also serve as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq.) to the stirred suspension.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the dehydration of the amide intermediate.

Characterization and Data

The synthesized compounds should be characterized at each stage to confirm their identity and purity. The following table summarizes the expected analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) |

| 4-(2-Methoxyphenyl)-4-oxobutanoic Acid | C₁₁H₁₂O₄ | 208.21 | Aromatic protons (multiplets), methoxy singlet (~3.9 ppm), two methylene triplets. |

| 4-(2-Methoxyphenyl)-4-oxobutanamide | C₁₁H₁₃NO₃ | 207.22 | Aromatic protons (multiplets), methoxy singlet (~3.9 ppm), two methylene triplets, broad amide N-H signals. |

| This compound | C₁₁H₁₁NO₂ | 189.21 | Aromatic protons (multiplets), methoxy singlet (~3.9 ppm), two methylene triplets. |

Safety Considerations

-

Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a dry environment. The reaction is exothermic, and proper temperature control is essential. Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a well-ventilated fume hood.

-

Amide Formation: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a fume hood.

-

Dehydration: Phosphorus oxychloride is also corrosive and reacts with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this valuable chemical intermediate. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this compound in high yield and purity. The strategic use of the Friedel-Crafts acylation followed by a robust amide formation and dehydration sequence represents a classic and effective approach in synthetic organic chemistry.

References

- Andonian, A. (n.d.).

- Applications of Friedel–Crafts reactions in total synthesis of n

- 13 Friedel-Crafts Acyl

- BenchChem. (n.d.).

- Shipilovskikh, S. A., Vaganov, V. Y., Denisova, E. I., Rubtsov, A. E., & Malkov, A. V. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731.

- Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Organic Chemistry: Current Research.

- 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. (n.d.). PMC.

- Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange.

- Jha, S. (n.d.). Dehydration of Amides to Nitriles: A Review.

- Malkov, A. V., et al. (2018). Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728-731.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Methoxyphenyl)-4-oxobutyronitrile: Synthesis, Properties, and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyphenyl)-4-oxobutyronitrile, a β-ketonitrile of significant interest in synthetic organic and medicinal chemistry. While direct literature on this specific ortho-methoxy isomer is limited, this document furnishes a detailed exploration of its predicted chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an analysis of its chemical reactivity. By drawing upon established principles of organic chemistry and data from closely related analogues, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this versatile building block. The discussion herein emphasizes the causal relationships behind experimental choices and provides a framework for the rational design of novel synthetic routes and molecular architectures based on this scaffold.

Introduction: The Synthetic Promise of a Multifunctional Scaffold

This compound belongs to the important class of β-ketonitriles, organic compounds characterized by a ketone and a nitrile functional group separated by a methylene bridge. This structural arrangement imparts a unique and versatile reactivity profile, making them valuable intermediates in the synthesis of a wide array of complex organic molecules and heterocyclic systems. The presence of the 2-methoxyphenyl substituent introduces specific electronic and steric influences that can be strategically exploited in molecular design. The electron-donating methoxy group at the ortho position can modulate the reactivity of the aromatic ring and the adjacent carbonyl group, offering opportunities for selective transformations. This guide will illuminate the path to accessing this compound and harnessing its synthetic potential.

Physicochemical and Spectroscopic Properties: An Overview

Precise experimental data for this compound is not extensively reported in the literature. However, we can infer its key properties based on its constituent functional groups and by comparison with its well-documented isomer, 4-(4-methoxyphenyl)-4-oxobutanenitrile, and its precursor, 2-methoxyphenylacetonitrile.

| Property | Predicted/Comparative Value | Source/Basis |

| Molecular Formula | C₁₁H₁₁NO₂ | - |

| Molecular Weight | 189.21 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Predicted: White to off-white solid | Analogy to related compounds |

| Melting Point | Predicted: 60-80 °C | Based on 2-methoxybenzoylacetonitrile (precursor) and 4-methoxy isomer |

| Boiling Point | > 300 °C (decomposes) | Analogy to related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | General solubility of similar organic compounds |

| Predicted LogP | ~1.5 - 2.0 | Computational prediction |

| ¹H NMR | Predicted key signals: δ ~7.0-7.8 (m, 4H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.3 (t, 2H, -COCH₂-), ~2.8 (t, 2H, -CH₂CN) | Chemical shift predictions and data from analogous compounds |

| ¹³C NMR | Predicted key signals: δ ~195 (C=O), ~158 (C-OCH₃), ~115-135 (Ar-C), ~118 (CN), ~55 (OCH₃), ~30 (-COCH₂-), ~15 (-CH₂CN) | Chemical shift predictions and data from analogous compounds |

| IR (Infrared) | Predicted key absorptions: ~2250 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (Ar-C=O stretch), ~1250 cm⁻¹ (C-O stretch) | Characteristic functional group frequencies |

| Mass Spec (MS) | [M+H]⁺ = 190.08 | Calculated |

Synthetic Pathways: Accessing the Core Scaffold

The most logical and efficient synthetic route to this compound involves a two-step sequence, beginning with the synthesis of the key intermediate, 2-methoxybenzoylacetonitrile, followed by its alkylation.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Methoxybenzoylacetonitrile

This crucial β-ketonitrile intermediate can be prepared via the acylation of the acetonitrile anion with an appropriate 2-methoxybenzoyl electrophile.

Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the stirred THF, add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (1.0 eq., as a solution in hexanes). Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

Formation of Acetonitrile Anion: To the freshly prepared LDA solution, slowly add anhydrous acetonitrile (1.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure the complete formation of the acetonitrile anion.

-

Acylation: In a separate flame-dried flask, dissolve 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous THF (50 mL). Add this solution dropwise to the acetonitrile anion solution at -78 °C over 30 minutes.

-

Reaction Monitoring and Workup: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methoxybenzoylacetonitrile.

Step 2: Alkylation to Yield this compound

The acidic α-protons of the methylene bridge in 2-methoxybenzoylacetonitrile allow for its deprotonation to form a nucleophilic enolate, which can then be alkylated.

Protocol:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxybenzoylacetonitrile (1.0 eq.) in anhydrous THF (80 mL). Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq., as a 60% dispersion in mineral oil) or LDA (1.1 eq.) portion-wise or dropwise, respectively. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add ethyl bromoacetate (1.2 eq.) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Extraction: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Hydrolysis and Decarboxylation (Krapcho Decarboxylation): The crude alkylated intermediate is then subjected to hydrolysis and decarboxylation. Dissolve the crude product in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v) containing a salt such as lithium chloride (LiCl, 2.0 eq.). Heat the mixture to 120-140 °C and stir for several hours until TLC or LC-MS analysis indicates the disappearance of the starting material.

-

Final Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Rationale

The reactivity of this compound is governed by the interplay of its three key functional components: the acidic methylene bridge, the electrophilic carbonyl carbon, and the electrophilic nitrile carbon.

Key Reactive Sites and Mechanistic Considerations

Caption: Key reactive sites and potential transformations of this compound.

-

α-Methylene Protons: The protons on the carbon atom adjacent to both the ketone and nitrile groups are significantly acidic (pKa estimated to be around 10-12 in DMSO). This allows for easy deprotonation with a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol-type condensations. The choice of base and reaction conditions can influence the regioselectivity of these reactions if other acidic protons are present.

-

Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This includes reductions with hydride reagents (e.g., NaBH₄) to form the corresponding secondary alcohol, and additions of organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols.

-

Nitrile Group: The nitrile group can also serve as an electrophilic site, although it is generally less reactive than the carbonyl group. It can undergo hydrolysis under acidic or basic conditions to yield a β-ketoamide and subsequently a β-ketoacid. Catalytic hydrogenation can reduce the nitrile to a primary amine.

-

Influence of the ortho-Methoxy Group: The methoxy group at the ortho position exerts a +M (mesomeric or resonance) effect, donating electron density to the aromatic ring, and a -I (inductive) effect. The resonance effect generally dominates, activating the ring towards electrophilic aromatic substitution, primarily at the para position to the methoxy group. Steric hindrance from the ortho-methoxy group may influence the approach of bulky reagents to the adjacent carbonyl group.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising starting material for the synthesis of various biologically active molecules and complex organic structures.

-

Medicinal Chemistry: β-Ketonitriles are well-established precursors for the synthesis of a diverse range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, many of which form the core of numerous pharmaceuticals. The 2-methoxyphenyl moiety is also a common feature in many bioactive molecules.

-

Organic Synthesis: As a trifunctional building block (possessing a ketone, a nitrile, and an activated methylene group), this compound can be used in tandem reactions and multi-component reactions to rapidly build molecular complexity.

-

Future Research Directions:

-

Exploration of Novel Heterocyclic Scaffolds: Systematic investigation of the cyclization reactions of this compound with various binucleophiles to generate novel heterocyclic libraries for biological screening.

-

Asymmetric Synthesis: Development of enantioselective methods for the synthesis and derivatization of this scaffold to produce chiral building blocks.

-

Biological Evaluation: Synthesis of a focused library of derivatives and their evaluation for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties.

-

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a research chemical with potentially hazardous properties. The following precautions are recommended based on the known hazards of related β-ketonitriles and organonitriles:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

[1] ChemBK. 2-METHOXYBENZOYLACETONITRILE - Introduction. (2024-04-09). Available at: [Link]

[2] PubChem. 4-(4-Methoxyphenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. PubChem Compound Database; CID=3806908. Available at: [Link]

Chemistry LibreTexts. Alkylation of Enolate Ions. (2021-12-27). Available at: [Link]

[3] Mohammadi, F., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(1), 1-20. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(2-Methoxyphenyl)-4-oxobutyronitrile

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-(2-Methoxyphenyl)-4-oxobutyronitrile. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document offers a centralized resource for the predicted spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available experimental spectra in public databases, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Detailed, field-proven protocols for data acquisition are also provided to serve as a practical reference for the spectroscopic analysis of this and similar molecules.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry, possessing a unique combination of functional groups: an aromatic ketone, a nitrile, and an ether. The precise arrangement of these functionalities, particularly the ortho-methoxy substitution on the phenyl ring, is expected to significantly influence its chemical reactivity and biological activity. Accurate structural elucidation through spectroscopic methods is therefore paramount for its application in research and development.

This guide provides an in-depth analysis of the predicted spectroscopic data for this compound. The subsequent sections will delve into the theoretical underpinnings of each major spectroscopic technique, present the predicted data in a clear and concise format, and offer standardized protocols for experimental data acquisition.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its spectroscopic fingerprint. The following sections will detail the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure Diagram

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are based on established ranges for carbons in different functional groups.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~198 | Carbonyl carbons in aromatic ketones are highly deshielded and appear in this region. |

| Nitrile (-CN) | ~118 | Nitrile carbons typically resonate in the 110-125 ppm range. |

| Aromatic (C-OCH₃) | ~158 | The aromatic carbon attached to the oxygen is deshielded. |

| Aromatic (C-C=O) | ~130 | The aromatic carbon attached to the carbonyl group. |

| Aromatic (CH) | 112 - 135 | The chemical shifts of the other aromatic carbons will vary based on their position relative to the substituents. |

| Methoxy (-OCH₃) | ~56 | Methoxy carbons on an aromatic ring typically appear in this region. |

| Methylene (α to C=O) | ~38 | This carbon is deshielded by the adjacent carbonyl group. |

| Methylene (α to -CN) | ~18 | This carbon is deshielded by the adjacent nitrile group. |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is the same as for ¹H NMR. The data acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H stretch | 3000 - 2850 | Medium | Characteristic of C-H bonds in the methylene groups. |

| Nitrile (C≡N) stretch | 2260 - 2240 | Medium | A sharp absorption characteristic of the nitrile functional group. |

| Carbonyl (C=O) stretch | 1700 - 1680 | Strong | The carbonyl of an aromatic ketone typically absorbs in this range. [1] |

| Aromatic C=C stretch | 1600 - 1450 | Medium | Characteristic of the carbon-carbon double bonds within the aromatic ring. |

| C-O stretch (Ether) | 1275 - 1200 (asymmetric) | Strong | Characteristic of an aryl-alkyl ether. |

| C-O stretch (Ether) | 1075 - 1020 (symmetric) | Medium | Characteristic of an aryl-alkyl ether. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The exact mass of this compound (C₁₁H₁₁NO₂) is 189.07898 g/mol . A prominent molecular ion peak is expected at m/z = 189.

-

Major Fragment Ions: The fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the carbonyl group and the aromatic ring.

Predicted Fragmentation Pathway

Sources

An In-Depth Technical Guide to 4-(Methoxyphenyl)-4-oxobutanenitriles: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The quest for novel chemical scaffolds is a cornerstone of modern drug discovery. Among the myriad of functionalized molecules, γ-keto nitriles, specifically those incorporating a methoxyphenyl moiety, represent a class of compounds with significant synthetic versatility and potential pharmacological relevance. While direct and extensive literature on 4-(2-Methoxyphenyl)-4-oxobutyronitrile is sparse, this guide will focus on its closely-related and well-documented isomer, 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS No. 55234-56-5) . The principles, synthetic strategies, and potential applications discussed herein provide a robust framework for researchers exploring this chemical space, including the ortho- and meta-substituted analogues.

This document serves as a technical primer for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles, the rationale behind procedural steps, and the potential of these molecules as building blocks for complex therapeutic agents.

Physicochemical and Structural Properties

Understanding the fundamental properties of the core molecule is paramount for its application in synthesis and biological screening. The key attributes of 4-(4-Methoxyphenyl)-4-oxobutanenitrile are summarized below.

| Property | Value | Source |

| CAS Number | 55234-56-5 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| IUPAC Name | 4-(4-methoxyphenyl)-4-oxobutanenitrile | [1] |

| SMILES | COC1=CC=C(C=C1)C(=O)CCC#N | [1] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

The structure features a methoxy-substituted phenyl ring attached to a four-carbon chain containing both a ketone and a nitrile functional group. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable intermediate in organic synthesis. The methoxy group at the para-position exerts a strong electron-donating effect through resonance, influencing the reactivity of the aromatic ring and the adjacent carbonyl group.

Synthesis and Mechanistic Considerations

The synthesis of γ-keto nitriles like 4-(4-Methoxyphenyl)-4-oxobutanenitrile can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. A common and reliable method involves the cyanoethylation of a suitable aromatic ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-(4-Methoxyphenyl)-4-oxobutanenitrile identifies 4-methoxyacetophenone and acrylonitrile as key starting materials. This approach is based on a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a generalized procedure for the synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-methoxyacetophenone and a suitable solvent such as tert-butanol or dioxane.

-

Rationale: The three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere if necessary. The choice of solvent is critical; it must dissolve the reactants and be stable under the basic reaction conditions.

Step 2: Catalyst Addition

-

Add a catalytic amount of a strong base, such as sodium tert-butoxide or potassium hydroxide.

-

Rationale: The base acts as a catalyst to deprotonate the α-carbon of the 4-methoxyacetophenone, generating a nucleophilic enolate. This enolate is the key reactive species that will attack the acrylonitrile.

Step 3: Acrylonitrile Addition

-

Slowly add acrylonitrile via the dropping funnel to the reaction mixture while stirring vigorously. The reaction is often exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Rationale: Acrylonitrile is the Michael acceptor. The slow addition prevents polymerization of acrylonitrile and controls the reaction exotherm.

Step 4: Reaction and Monitoring

-

Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating increases the reaction rate. TLC is a crucial analytical tool for determining the endpoint of the reaction, preventing the formation of side products from prolonged reaction times.

Step 5: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., HCl).

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

-

Rationale: Neutralization quenches the reaction. The work-up removes inorganic salts and water-soluble impurities. Final purification is essential to obtain a product with high purity suitable for further applications.

Caption: Experimental workflow for synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(methoxyphenyl)-4-oxobutanenitrile scaffold is a valuable starting point for the synthesis of various heterocyclic compounds, many of which exhibit interesting biological activities. The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations.

Synthesis of Pyridine and Pyrimidine Derivatives

The nitrile and ketone functionalities can participate in cyclization reactions to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many approved drugs. For instance, nicotinonitrile (a pyridine derivative) synthesis is a field of active research, with some derivatives showing potential as NLO (Non-Linear Optical) materials or possessing other bioactive properties.[4]

Precursor to Bioactive Molecules

This scaffold can be elaborated into more complex molecules. The ketone can be reduced to an alcohol or converted to an amine, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up pathways to a diverse array of potential drug candidates. For example, chalcones, which share the aryl-keto structural motif, are known for their broad spectrum of biological activities, including anticancer properties.[5] The structural similarity suggests that derivatives of 4-(methoxyphenyl)-4-oxobutanenitrile could be explored for similar applications.

Caption: Potential synthetic pathways and applications.

Conclusion and Future Directions

4-(4-Methoxyphenyl)-4-oxobutanenitrile is a synthetically accessible and versatile chemical intermediate. Its structural features make it an attractive starting point for the construction of diverse molecular libraries, particularly for screening in drug discovery programs. While this guide has focused on the well-documented para-isomer, the synthetic methodologies and potential applications are directly translatable to the ortho- and meta-isomers. Future research in this area could focus on the comparative biological evaluation of all three positional isomers to elucidate structure-activity relationships (SAR). The development of novel cyclization reactions from this scaffold could also lead to the discovery of new heterocyclic systems with unique therapeutic properties.

References

-

PubChem. 2-(4-Methoxyphenyl)-3-oxobutanenitrile | C11H11NO2 | CID 224017.[Link]

-

PubChem. 4-(4-Methoxyphenyl)-4-oxobutanenitrile | C11H11NO2 | CID 3806908.[Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE.[Link]

-

Chemsrc. 2-(4-METHOXYPHENYL)-3-OXOBUTANENITRILE | CAS#:63895-78-3.[Link]

-

PubChem. 2-(3-Methoxyphenyl)-4-oxobutanenitrile | C11H11NO2 | CID 14107117.[Link]

-

PubMed Central (PMC). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile.[Link]

-

ChemSynthesis. 2-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanenitrile.[Link]

- Google Patents.Process for producing(2-nitrophenyl)

- Google Patents.Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide.[Link]

-

MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.[Link]

-

ResearchGate. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | Request PDF.[Link]

Sources

- 1. 4-(4-Methoxyphenyl)-4-oxobutanenitrile | C11H11NO2 | CID 3806908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-METHOXYPHENYL)-4-OXOBUTANENITRILE CAS#: 55234-56-5 [m.chemicalbook.com]

- 3. 2-(3-Methoxyphenyl)-4-oxobutanenitrile | C11H11NO2 | CID 14107117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-4-oxobutanenitrile for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-(4-methoxyphenyl)-4-oxobutanenitrile, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, potential therapeutic applications, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

The unequivocally correct IUPAC name for the compound of interest is 4-(4-methoxyphenyl)-4-oxobutanenitrile . It is crucial to use this standardized nomenclature to avoid ambiguity in research and publications. The common name, 4-(4-methoxyphenyl)-4-oxobutyronitrile, may also be encountered in literature.

The chemical structure of 4-(4-methoxyphenyl)-4-oxobutanenitrile is characterized by a butanenitrile backbone substituted with a ketone at the 4-position and a 4-methoxyphenyl group attached to the carbonyl carbon.

| Property | Value | Source |

| IUPAC Name | 4-(4-methoxyphenyl)-4-oxobutanenitrile | PubChem |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| CAS Number | 55234-56-5 | PubChem[1] |

| Appearance | Solid (predicted) | |

| SMILES | COC1=CC=C(C=C1)C(=O)CCC#N | PubChem[1] |

| InChI | InChI=1S/C11H11NO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3H2,1H3 | PubChem[1] |

Synthesis and Manufacturing

The synthesis of γ-keto nitriles, such as 4-(4-methoxyphenyl)-4-oxobutanenitrile, is a well-established area of organic chemistry. A robust and adaptable four-step synthetic strategy is particularly relevant for aryl-substituted γ-keto nitriles. This approach provides a reliable pathway for obtaining the target compound in good yields.

General Synthetic Pathway

A common synthetic route to γ-keto nitriles involves the Stetter reaction, which is a conjugate addition of an aldehyde to an activated alkene, catalyzed by a nucleophilic catalyst, typically a thiazolium salt. For the synthesis of 4-(4-methoxyphenyl)-4-oxobutanenitrile, a plausible pathway is the reaction of 4-methoxybenzaldehyde with acrylonitrile.

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenyl)-4-oxobutyronitrile

Abstract

This technical guide provides a comprehensive scientific overview of 4-(2-Methoxyphenyl)-4-oxobutyronitrile, a keto-nitrile functionalized aromatic compound. While its isomers, particularly the 4-methoxy (para) substituted variant, are more commonly documented, this guide focuses on the specific physicochemical properties, a robust proposed synthesis protocol, and potential research applications of the 2-methoxy (ortho) isomer. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering foundational data and detailed methodologies to facilitate further investigation and utilization of this compound.

Introduction and Scientific Context

Aromatic keto-nitriles are a class of bifunctional compounds that serve as versatile intermediates in organic synthesis. The presence of both a ketone and a nitrile group allows for a wide array of chemical transformations, making them valuable precursors for the synthesis of complex heterocyclic structures, which are prevalent in many biologically active molecules. The specific placement of the methoxy group at the ortho position on the phenyl ring in this compound introduces unique electronic and steric properties compared to its meta and para isomers. This substitution can influence the compound's reactivity, conformational preferences, and its interaction with biological targets, making it a molecule of significant interest for comparative structure-activity relationship (SAR) studies.

This guide addresses the notable gap in readily available literature for the 2-methoxy isomer by providing key molecular data and a detailed, scientifically-grounded synthetic workflow, thereby enabling its synthesis and further exploration.

Physicochemical and Spectroscopic Data

The molecular identity of this compound is defined by its elemental composition and molecular weight. As a positional isomer of the more common 4-(4-methoxyphenyl)-4-oxobutanenitrile, it shares the same molecular formula and, consequently, the same exact mass and molecular weight.

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | (Calculated) |

| Molecular Weight | 189.21 g/mol | [1][2][3] |

| Exact Mass | 189.078978594 Da | [1] |

| IUPAC Name | 4-(2-methoxyphenyl)-4-oxobutanenitrile | (Nomenclature) |

| CAS Number | Not explicitly assigned; requires synthesis and registration. |

Predicted Spectroscopic Data

While experimental spectra for this specific isomer are not widely published, predictive models based on its structure allow for an estimation of its key spectroscopic features. These predictions are crucial for the characterization and verification of the synthesized compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the butyronitrile chain. The aromatic protons will exhibit complex splitting patterns characteristic of an ortho-substituted benzene ring. The methylene protons adjacent to the carbonyl group (α-protons) and those adjacent to the nitrile group (β-protons) will likely appear as triplets.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display 11 unique carbon signals. Key diagnostic peaks include the carbonyl carbon (~195-200 ppm), the nitrile carbon (~118-120 ppm), the methoxy carbon (~55 ppm), and the distinct signals for the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) stretch, typically around 2240-2260 cm⁻¹, and the C=O (ketone) stretch, around 1680-1700 cm⁻¹.

Synthesis Protocol: A Directed Ortho-Metalation Approach

Standard Friedel-Crafts acylation of anisole (methoxybenzene) typically yields the para-substituted product as the major isomer due to steric hindrance at the ortho position. To selectively synthesize this compound, a more regioselective strategy is required. The following protocol details a robust, multi-step synthesis leveraging directed ortho-metalation, a powerful technique for achieving substitution at the position ortho to a directing group.[2]

Rationale for the Synthetic Strategy

The methoxy group of anisole is an effective directing group for ortho-lithiation.[2] This strategy involves the deprotonation of the ortho position using a strong organolithium base, creating a nucleophilic ortho-lithiated species. This intermediate can then react with a suitable electrophile to build the desired side chain. This protocol uses succinic anhydride as the electrophile to form a γ-keto acid, which is subsequently converted to the target γ-keto nitrile.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to Determining the Solubility of 4-(2-Methoxyphenyl)-4-oxobutyronitrile in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-(2-Methoxyphenyl)-4-oxobutyronitrile in various organic solvents. Given the current absence of publicly available, specific solubility data for this compound, this document emphasizes the foundational principles, predictive analysis, and detailed methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a compound's journey from discovery to clinical application. For an active pharmaceutical ingredient (API) like this compound, its solubility in organic solvents is a critical determinant in various stages of pharmaceutical development, including:

-

Crystallization and Polymorph Screening: The choice of solvent directly impacts crystallization rate, yield, and the resulting polymorphic form, which can affect the drug's stability, bioavailability, and intellectual property landscape.

-

Purification: Selective crystallization from different solvents is a primary method for purifying APIs.

-

Analytical Method Development: Understanding solubility is essential for developing accurate and robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Formulation: The ability to dissolve the API in appropriate solvents is crucial for creating various dosage forms, from oral solutions to injectable formulations.

This guide will equip the researcher with the necessary tools to systematically approach the solubility determination of this compound.

Physicochemical Properties and Predicted Solubility Profile of this compound

Molecular Structure:

The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The ketone (C=O), nitrile (C≡N), and methoxy (-OCH3) groups are polar and capable of hydrogen bonding with protic solvents and dipole-dipole interactions.

-

Non-Polar Moiety: The phenyl ring is non-polar and will contribute to solubility in aromatic and less polar solvents.

Principle of "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] Based on the structure of this compound, we can formulate the following hypotheses regarding its solubility:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions with the ketone and nitrile groups.

-

Chlorinated Solvents: Such as dichloromethane and chloroform, due to their ability to interact with the various functional groups.

-

-

Moderate Solubility Predicted in:

-

Alcohols: Such as methanol, ethanol, and isopropanol. The polarity of the hydroxyl group will interact with the polar functionalities of the solute, while the alkyl chain will interact with the non-polar regions.

-

Ethers: Such as tetrahydrofuran (THF) and diethyl ether.

-

-

Low Solubility Predicted in:

-

Non-Polar Solvents: Such as hexanes and cyclohexane, where the primary interactions would be weak van der Waals forces with the phenyl ring.

-

-

Very Low to Insoluble in:

-

Water: The non-polar phenyl ring and the overall size of the molecule are likely to dominate, leading to poor aqueous solubility.

-

Experimental Determination of Solubility: Methodologies and Protocols

Several methods can be employed to determine the solubility of a compound, ranging from simple qualitative assessments to highly accurate quantitative measurements. The choice of method often depends on the required precision, the amount of sample available, and the stage of development.

Qualitative and Semi-Quantitative Solubility Determination

A preliminary assessment of solubility can be rapidly performed to classify the compound's solubility in various solvents.

Protocol: Small-Volume Shake-Flask Method

-

Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of this compound into separate, small, clear glass vials.

-

Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the selected organic solvent to each vial.

-

Equilibration: Cap the vials securely and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or vortex mixer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility based on visual observation as outlined in the table below.

| Observation | Solubility Classification |

| No undissolved solid | Very Soluble / Freely Soluble |

| Some undissolved solid | Soluble / Sparingly Soluble |

| Majority of solid undissolved | Slightly Soluble / Very Slightly Soluble |

| No apparent dissolution | Insoluble |

This method is useful for initial solvent screening but provides only a rough estimate of solubility.

Quantitative Solubility Determination: The Shake-Flask Method with HPLC Analysis

For accurate and reliable solubility data, the isothermal shake-flask method followed by quantitative analysis of the supernatant is the gold standard.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. For many organic compounds, 24 to 72 hours is adequate.

-

Excess Solid: Ensuring an excess of the solid compound is present guarantees that the resulting solution is saturated.

-

Filtration: A micro-filter (e.g., 0.22 µm) is used to remove all undissolved solid particles before analysis, preventing artificially high concentration readings.

-

HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved solute.[3][4]

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for Quantitative Solubility Determination

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (sufficient to ensure undissolved solid remains after equilibration) to a series of glass vials.

-

Pipette a precise volume (e.g., 2.0 mL) of each test solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

If the expected concentration is high, perform a precise dilution of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring it within the calibration range of the analytical method.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase with UV detection) that provides good peak shape and resolution for the analyte.

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the filtered (and diluted, if applicable) samples.

-

-

Data Calculation:

-

Determine the concentration of the analyte in the injected samples from the standard curve.

-

Calculate the original solubility in the solvent, accounting for any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

-

Alternative and High-Throughput Solubility Methods

For early-stage drug discovery where compound availability is limited and speed is essential, alternative methods can be employed.

-

Thermogravimetric Analysis (TGA): A rapid gravimetric method where a saturated solution is prepared, and a small aliquot is heated in a TGA instrument to evaporate the solvent, leaving the dissolved solid to be weighed.[5]

-

Nephelometry: This technique measures the light scattering caused by suspended particles as a compound precipitates out of solution, allowing for the determination of solubility limits.

-

"Excess Solvent" Methods: In these techniques, the solvent is gradually added to a known amount of solute until complete dissolution is observed visually or instrumentally.[3]

Logical Relationship of Solubility Determination Methods

Caption: Interrelation of Solubility Measurement Techniques

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.

Example Data Table:

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Diethyl Ether | 2.8 | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |

| Ethanol | 5.2 | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value |

| Methanol | 6.6 | 25 | Experimental Value | Calculated Value |

| DMSO | 7.2 | 25 | Experimental Value | Calculated Value |

| Water | 10.2 | 25 | Experimental Value | Calculated Value |

Interpretation:

The collected data should be analyzed in the context of the solvent's properties (polarity, hydrogen bonding capacity, etc.) and the solute's structure. This analysis will validate or refine the initial predictions and provide a robust understanding of the compound's solubility behavior, which is invaluable for guiding subsequent development activities.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step in its development as a potential pharmaceutical agent. While pre-existing data is scarce, a systematic approach combining theoretical prediction with rigorous experimental methodology, such as the shake-flask method with HPLC analysis, can generate the high-quality data required by researchers, scientists, and drug development professionals. This guide provides the necessary framework and detailed protocols to successfully execute such a study, ensuring that the generated data is both accurate and reliable for informed decision-making in the pharmaceutical development pipeline.

References

- YouTube. (2025). How To Determine Solubility Of Organic Compounds?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- PubChem. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

- PubChem. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile.

- ChemScene. (n.d.). 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile.

- Unknown. (n.d.). This compound, 95% Purity, C11H11NO2, 1 gram.

Sources

stability and storage of 4-(2-Methoxyphenyl)-4-oxobutyronitrile

An In-Depth Technical Guide to the Stability and Storage of 4-(2-Methoxyphenyl)-4-oxobutyronitrile

Abstract: this compound is a multifunctional organic compound with potential applications as a key intermediate in pharmaceutical and chemical synthesis. The integrity of this molecule is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive analysis of the compound's structural features to infer its stability profile, outlines potential degradation pathways, and establishes detailed protocols for its proper storage, handling, and stability assessment. The recommendations herein are grounded in established principles of organic chemistry to ensure the preservation of the compound's purity and reactivity.

Chemical Profile and Inferred Stability

This compound possesses a unique combination of functional groups that dictate its chemical behavior and stability: a β-ketonitrile moiety and a methoxy-substituted aromatic ring. Understanding these features is critical to predicting its degradation pathways.

-

β-Ketonitrile Core: The primary source of potential instability arises from the juxtaposition of the ketone and nitrile groups. The α-protons (on the carbon between the carbonyl and nitrile) are acidic, making the compound susceptible to enolization and subsequent reactions. This acidity can be exacerbated by the presence of trace amounts of acid or base.

-

Methoxyphenyl Group: The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring. More importantly, ethers can be prone to slow oxidation over time, potentially forming peroxides, especially if exposed to light and oxygen.

-

Hydrolytic Sensitivity: The nitrile group can be susceptible to hydrolysis, converting to a carboxylic acid or amide, particularly under strong acidic or basic conditions. While typically slow at neutral pH, this process can be a significant degradation pathway over extended periods or under improper storage conditions.

Potential Degradation Pathways

Based on its structure, several degradation pathways can be hypothesized. Proactive measures in handling and storage are essential to mitigate these risks.

Figure 1: Hypothesized degradation pathways for this compound.

Recommended Storage and Handling Protocols

Proper storage is the most critical factor in maintaining the long-term integrity of this compound. The following protocols are based on best practices for handling air-sensitive and potentially light-sensitive organic compounds.

Table 1: Recommended Storage Conditions

| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) |

| Temperature | -20°C (Freezer) | 2-8°C (Refrigerator) |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |

| Container | Amber glass vial with a PTFE-lined cap | Amber glass vial with a PTFE-lined cap |

| Light Exposure | Store in the dark (e.g., inside a secondary container/box) | Minimize exposure to ambient and direct light |

| Desiccation | Store over a desiccant or in a desiccator | Recommended, especially if opened frequently |

Protocol 2.1: Long-Term Storage Procedure

-

Aliquotting: Upon receipt, if the quantity is large, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Inerting: Place the amber glass vial containing the aliquot into a larger vessel or a glovebox. Purge the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air and moisture.

-

Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. For added security, wrap the cap and neck of the vial with Parafilm®.

-

Labeling: Clearly label the vial with the compound name, date of storage, and aliquot amount. Use a cryo-resistant label.

-

Final Placement: Place the sealed vial inside a secondary container (e.g., a small box) and store it in a -20°C freezer.

Protocol 2.2: Daily Handling and Use

-

Equilibration: Before opening, remove the vial from cold storage and allow it to warm to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere Weighing: If possible, perform weighing and dispensing operations under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed bag).

-

Rapid Dispensing: If an inert atmosphere is not available, open the vial, quickly dispense the required amount, and immediately re-purge the vial with inert gas before sealing.

-

Resealing: Tightly reseal the vial, wrap with Parafilm®, and return it to the appropriate storage condition (refrigerator for short-term).

Stability Assessment and Quality Control

Regularly assessing the purity of the compound is essential, especially for a reference standard or before its use in a critical synthetic step. A systematic stability study can provide empirical data on its shelf-life under defined conditions.

Workflow for Stability Assessment

Figure 2: A systematic workflow for conducting a stability study.

Table 2: Example Stability Testing Schedule and Methods

| Time Point | Visual Inspection | Purity Assay (HPLC) | Identity Confirmation (¹H NMR) |

| T=0 | White to off-white solid | Report initial purity (e.g., 99.5%) | Confirm structure, no impurities |

| 1 Month | Check for color change | Monitor for new peaks/purity drop | Check for new signals |

| 3 Months | Check for color change | Monitor for new peaks/purity drop | Check for new signals |

| 6 Months | Check for color change | Monitor for new peaks/purity drop | Check for new signals |

| 12 Months | Check for color change | Monitor for new peaks/purity drop | Check for new signals |

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Accurately prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile). Prepare a working standard at ~50 µg/mL by diluting the stock.

-

Sample Preparation: Prepare a sample from the stability study vial at the same concentration as the working standard.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Run the T=0 baseline standard and the stability sample. Compare the chromatograms. The appearance of new peaks or a decrease in the main peak's area percent indicates degradation.

Conclusion

While specific empirical data for this compound is not widely published, a thorough analysis of its constituent functional groups provides a strong basis for predicting its stability and defining optimal storage conditions. The primary risks—hydrolysis, oxidation, and base-catalyzed side reactions—can be effectively mitigated by strict adherence to the protocols outlined in this guide. Storing the compound under an inert atmosphere, at low temperatures (-20°C for long-term), and protected from light are the cornerstone principles for preserving its chemical integrity. Regular analytical assessment via methods like HPLC is recommended to ensure its purity and suitability for research and development applications.

References

Whitepaper: Elucidating the Bio-Potential of 4-(2-Methoxyphenyl)-4-oxobutyronitrile: A Framework for Discovery

An In-depth Technical Guide

Abstract: While direct experimental evidence for the biological activity of 4-(2-Methoxyphenyl)-4-oxobutyronitrile remains unpublished in peer-reviewed literature, its chemical architecture presents a compelling case for targeted investigation. This guide deconstructs the molecule's core structural motifs—the γ-ketonitrile and the ortho-methoxyphenyl group—to build a data-driven rationale for its potential as a therapeutic scaffold. We synthesize information from analogous structures to hypothesize potential activities, primarily in oncology and inflammation. More critically, this document provides a comprehensive, field-proven experimental framework for researchers to systematically evaluate these hypotheses. It includes detailed protocols for synthesis validation, in vitro cytotoxicity and anti-inflammatory screening, and a logical workflow for advancing a hit compound. This whitepaper is intended to serve as a launchpad for drug discovery programs, transforming this compound from a chemical entity into a candidate for rigorous biological exploration.

Introduction and Physicochemical Profile

This compound (CAS: 113522-19-3) is a small molecule whose potential biological activities have not yet been characterized in the public domain.[1] However, the confluence of a reactive γ-ketonitrile system and a metabolically-influential methoxyphenyl moiety suggests a high probability of interaction with biological targets. Many small molecules incorporating nitrile or methoxyphenyl groups are known to possess diverse pharmacological properties, including anticancer and anti-inflammatory effects.[2][3] The ortho position of the methoxy group, in particular, can induce specific conformational preferences that may be key to selective target binding.

This guide provides a predictive analysis and a strategic workflow for unlocking the therapeutic potential of this compound.

Physicochemical Data

A summary of the key chemical and physical properties of the molecule is presented below. This data is essential for planning synthesis, purification, and formulation for biological assays.

| Property | Value | Source |

| CAS Number | 113522-19-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| IUPAC Name | 4-(2-methoxyphenyl)-4-oxobutanenitrile | - |

| Synonyms | Benzenebutanenitrile, 2-methoxy-gamma-oxo- | [1] |

Proposed Synthetic Pathway & Verification

Proposed Two-Step Synthesis

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound with high purity for subsequent biological evaluation.

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0°C, add succinic anhydride (1.0 eq.) portion-wise.

-

Stir the mixture for 15 minutes until a homogenous solution is formed.

-

Add 2-methoxybenzene (anisole, 1.0 eq.) dropwise via syringe, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (Thin Layer Chromatography).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (3M).

-

Extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-(2-methoxyphenyl)-4-oxobutanoic acid. Purify via recrystallization or column chromatography.

Step 2: Conversion to Nitrile

-

Reflux the purified butanoic acid from Step 1 (1.0 eq.) in thionyl chloride (SOCl₂, 2.0 eq.) for 2 hours. Remove excess SOCl₂ under vacuum to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in anhydrous THF and add it dropwise to a stirred solution of concentrated ammonium hydroxide (excess) at 0°C. Stir for 1 hour.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude amide.

-

To a solution of the crude amide in anhydrous pyridine at 0°C, add trifluoroacetic anhydride (TFAA, 1.5 eq.) dropwise.

-

Stir for 4-6 hours at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify the final compound, this compound, using silica gel column chromatography (Hexane:Ethyl Acetate gradient).

-

Verification: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Predicted Biological Activities & Mechanistic Rationale

The true value of a novel compound lies in its potential biological interactions. Based on its constituent parts, we can formulate strong hypotheses for its activity profile.

Primary Hypothesis: Anticancer/Cytotoxic Activity

The nitrile moiety is a well-established pharmacophore in oncology. It is present in approved drugs like Letrozole and is known to participate in covalent interactions or key hydrogen bonds with enzyme active sites. Pyrimidine-carbonitrile derivatives, for instance, have shown significant antimicrobial and anticancer properties.[3]

Rationale:

-

Enzyme Inhibition: The electrophilic nature of the ketone and the coordinating ability of the nitrile could allow for inhibition of kinases, histone deacetylases (HDACs), or other enzymes critical to cancer cell proliferation.

-

Metabolic Targeting: The methoxyphenyl group can be hydroxylated by cytochrome P450 enzymes, potentially leading to the formation of reactive quinone-methide intermediates within the tumor microenvironment, inducing cytotoxicity.

Secondary Hypothesis: Anti-inflammatory Activity

The methoxyphenyl group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.[2] The presence of methoxy groups can enhance the anti-inflammatory and antioxidant activity of a core structure.[2]

Rationale:

-

COX/LOX Inhibition: The molecule's structure bears some resemblance to scaffolds that inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, key mediators of inflammation.

-

Cytokine Modulation: The compound could interfere with inflammatory signaling pathways, such as NF-κB or MAPK pathways, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

Proposed Workflow for Biological Evaluation

A structured, phased approach is critical to efficiently evaluate the potential of this compound. The following workflow outlines a screening cascade from broad cytotoxicity to more specific mechanistic assays.